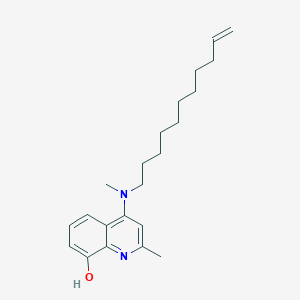![molecular formula C15H13N5O B12900672 1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88627-05-8](/img/structure/B12900672.png)
1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl)ethanone is a synthetic organic compound that features a complex structure with multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the pyrimidine and phenyl groups. The final step often involves the acetylation of the triazole ring to form the ethanone derivative. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
1-(5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylpyrimidin-4-yl)-1H-1,2,3-triazole: Lacks the methyl and ethanone groups, which may affect its reactivity and biological activity.
1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethanone: Lacks the phenylpyrimidinyl group, which may result in different chemical properties and applications.
1-(2-Phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: Contains a hydroxyl group instead of an ethanone group, potentially altering its reactivity and interactions.
Uniqueness
1-(5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
88627-05-8 |
|---|---|
Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
1-[5-methyl-1-(2-phenylpyrimidin-4-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C15H13N5O/c1-10-14(11(2)21)18-19-20(10)13-8-9-16-15(17-13)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
RBZHILYXRCUSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=NC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)


![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)

![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)

![N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide](/img/structure/B12900668.png)


